molecular formula C6H6Cl2N2O B180139 1-(3,5-Dichloropyrazin-2-yl)ethanol CAS No. 136866-33-6

1-(3,5-Dichloropyrazin-2-yl)ethanol

Cat. No.: B180139
CAS No.: 136866-33-6
M. Wt: 193.03 g/mol
InChI Key: UEWSWHQYNSLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyrazin-2-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl2N2O and its molecular weight is 193.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136866-33-6

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3

InChI Key

UEWSWHQYNSLCSK-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(N=C1Cl)Cl)O

Canonical SMILES

CC(C1=NC=C(N=C1Cl)Cl)O

Synonyms

1-(3,5-Dichloropyrazin-2-yl)ethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-pyrazine-2-carbaldehyde (5.0 g) was dissolved in dry tetrahydrofuran (100 ml) in a reaction vessel equipped with a magnetic stirring bar under an argon atmosphere. The solution was cooled on an ice-bath before slow addition of 10.3 ml methylmagnesium bromide solution (3M in tetrahydrofuran), keeping the internal temperature in the reaction vessel below 5° C. After the addition the cooling bath was removed and the reaction mixture stirred for another 10 min. Then the reaction mixture was quenched with a saturated aqueous sodium bicarbonate solution (100 ml) and extracted with EtOAc (3×200 ml). The combined aqueous phases were dried over sodium sulfate, filtered and evaporated to afford 1-(3,5-dichloro-pyrazin-2-yl)-ethanol as a dark brown oil. Yield: 5.23 g (96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

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